(1,2,3-Thiadiazole-5-carbonyl)-d-valine
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Overview
Description
(1,2,3-Thiadiazole-5-carbonyl)-d-valine is a compound that combines the structural features of a thiadiazole ring and the amino acid valine Thiadiazoles are a class of heterocyclic compounds containing sulfur and nitrogen atoms, known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3-Thiadiazole-5-carbonyl)-d-valine typically involves the reaction of 1,2,3-thiadiazole-5-carbonyl chloride with d-valine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are optimized to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (1,2,3-Thiadiazole-5-carbonyl)-d-valine undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of a base.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of this compound .
Scientific Research Applications
(1,2,3-Thiadiazole-5-carbonyl)-d-valine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials with unique properties.
Mechanism of Action
The mechanism of action of (1,2,3-Thiadiazole-5-carbonyl)-d-valine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1,2,3-Thiadiazole-5-carbonyl chloride: A precursor used in the synthesis of (1,2,3-Thiadiazole-5-carbonyl)-d-valine.
4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride: Another thiadiazole derivative with similar reactivity but different biological activities.
Uniqueness: Its unique structure allows it to interact with a broader range of molecular targets compared to other thiadiazole derivatives .
Properties
Molecular Formula |
C8H11N3O3S |
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Molecular Weight |
229.26 g/mol |
IUPAC Name |
3-methyl-2-(thiadiazole-5-carbonylamino)butanoic acid |
InChI |
InChI=1S/C8H11N3O3S/c1-4(2)6(8(13)14)10-7(12)5-3-9-11-15-5/h3-4,6H,1-2H3,(H,10,12)(H,13,14) |
InChI Key |
PTRIVZZCQGIBID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CN=NS1 |
Origin of Product |
United States |
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